molecular formula C7H11N2O3P B13496198 (4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid

(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid

Cat. No.: B13496198
M. Wt: 202.15 g/mol
InChI Key: TVROAKULNYWSIH-UHFFFAOYSA-N
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Description

(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This specific compound is characterized by the presence of a phosphonic acid group attached to the benzodiazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid typically involves the reaction of appropriate benzodiazole derivatives with phosphonic acid reagents. One common method involves the use of (4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methanol as a starting material, which is then reacted with phosphonic acid under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzodiazole compounds .

Mechanism of Action

The mechanism of action of (4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong interactions with metal ions and other molecules, which can influence various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid is unique due to the presence of the phosphonic acid group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H11N2O3P

Molecular Weight

202.15 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1H-benzimidazol-2-ylphosphonic acid

InChI

InChI=1S/C7H11N2O3P/c10-13(11,12)7-8-5-3-1-2-4-6(5)9-7/h1-4H2,(H,8,9)(H2,10,11,12)

InChI Key

TVROAKULNYWSIH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)NC(=N2)P(=O)(O)O

Origin of Product

United States

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